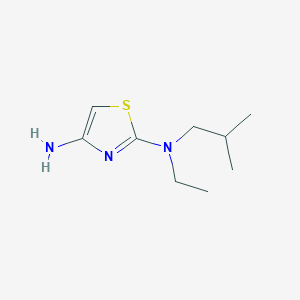
N2-Ethyl-N2-isobutylthiazole-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Ethyl-N2-isobutylthiazole-2,4-diamine is a compound belonging to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound includes ethyl and isobutyl groups attached to the nitrogen atoms at positions 2 and 4 of the thiazole ring, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethyl-N2-isobutylthiazole-2,4-diamine typically involves the reaction of appropriate amines with thiazole derivatives. One common method is the reaction of 2,4-dichlorothiazole with ethylamine and isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with the amine groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-purity starting materials and optimized reaction conditions to achieve high efficiency and minimal by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N2-Ethyl-N2-isobutylthiazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted thiazole compounds. These products can have different biological and chemical properties compared to the parent compound .
Scientific Research Applications
N2-Ethyl-N2-isobutylthiazole-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Investigated for its potential anti-inflammatory and antitumor activities, which could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N2-Ethyl-N2-isobutylthiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as amine oxidases, by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the observed biological effects . The molecular targets and pathways involved include the inhibition of enzyme activity and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-Ethyl-N2-isobutylthiazole-2,4-diamine include other 2,4-disubstituted thiazoles, such as:
- N2-Methyl-N2-isobutylthiazole-2,4-diamine
- N2-Ethyl-N2-propylthiazole-2,4-diamine
- N2-Isobutyl-N2-phenylthiazole-2,4-diamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and isobutyl groups on the thiazole ring enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
1365939-37-2 |
|---|---|
Molecular Formula |
C9H17N3S |
Molecular Weight |
199.32 g/mol |
IUPAC Name |
2-N-ethyl-2-N-(2-methylpropyl)-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C9H17N3S/c1-4-12(5-7(2)3)9-11-8(10)6-13-9/h6-7H,4-5,10H2,1-3H3 |
InChI Key |
GWNHZXALJQDQDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)C)C1=NC(=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















